Regioisomeric Differentiation: 3‑Carbonyl vs. 5‑Carbonyl Substitution in Chemokine Receptor Binding
In a series of N‑substituted pyrazole‑based CCR5 antagonists, the position of the carbonyl‑linked substituent directly modulated antiviral potency. Analogs with a 3‑carbonyl substitution on the pyrazole ring exhibited up to a 10‑fold improvement in CCR5‑mediated antiviral activity compared to their 5‑carbonyl regioisomers, as measured in a cellular HIV‑1 entry assay [1]. While the specific azepane‑containing regioisomers were not explicitly profiled in that publication, the observed regioisomeric effect provides class‑level evidence that the 3‑position attachment in 3‑(azepane‑1‑carbonyl)‑1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑4‑amine is expected to yield a distinct and potentially superior biological profile relative to its 5‑carbonyl positional isomer (CAS 2101196‑68‑1).
| Evidence Dimension | CCR5‑dependent antiviral activity (HIV‑1 entry) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be 3‑carbonyl series |
| Comparator Or Baseline | 5‑Carbonyl pyrazole regioisomer series |
| Quantified Difference | Up to 10‑fold lower activity for 5‑carbonyl vs. 3‑carbonyl regioisomers in representative pairs |
| Conditions | Cell‑based HIV‑1 NL4‑3 entry assay (HeLa‑P4 cells); data extracted from SAR table of Lemoine et al., 2010 |
Why This Matters
When selecting a pyrazole building block for CCR5 antagonist development, the 3‑carbonyl regioisomer is the preferred scaffold based on published SAR trends, directly informing procurement prioritization.
- [1] Lemoine RC, Petersen AC, Setti L, et al. Exploration of a new series of CCR5 antagonists: multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorg Med Chem Lett. 2010;20(16):4753-4756. doi:10.1016/j.bmcl.2010.06.135 View Source
